N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal
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Overview
Description
N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal is a complex organic compound often used in synthetic chemistry. This compound features a tert-butyl(diphenyl)silyl ether group, a Boc-protected amine, and an aldehyde functional group. Its structure makes it a versatile intermediate in the synthesis of various pharmaceuticals and organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting phenol is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the Aldehyde: The protected phenol is then subjected to a formylation reaction, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid such as titanium tetrachloride (TiCl4).
Introduction of the Boc-Protected Amine: The final step involves the introduction of the Boc-protected amine group. This can be achieved through a reductive amination reaction using Boc-protected amine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(diphenyl)silyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: TBAF, HCl, HBr
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal depends on its application. In synthetic chemistry, it acts as a versatile intermediate, undergoing various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Boc-2(S)-2-(4-hydroxyphenyl)propanal: Lacks the tert-butyl(diphenyl)silyl ether group.
N-Boc-2(S)-2-(4-methoxyphenyl)propanal: Contains a methoxy group instead of the tert-butyl(diphenyl)silyl ether group.
N-Boc-2(S)-2-(4-chlorophenyl)propanal: Features a chloro group instead of the tert-butyl(diphenyl)silyl ether group.
Uniqueness
N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal is unique due to the presence of the tert-butyl(diphenyl)silyl ether group, which provides steric protection and influences the compound’s reactivity. This makes it particularly useful in selective synthetic transformations and in the development of complex molecules.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-3-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4Si/c1-29(2,3)34-28(33)31-24(22-32)21-23-17-19-25(20-18-23)35-36(30(4,5)6,26-13-9-7-10-14-26)27-15-11-8-12-16-27/h7-20,22,24H,21H2,1-6H3,(H,31,33)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMOYJVAUPZOQY-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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